2'-Deoxyguanosine-15N5

描述

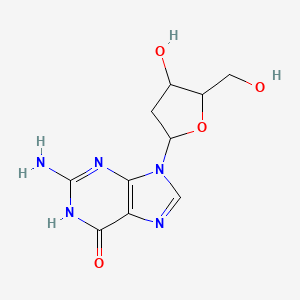

Structure

3D Structure

属性

IUPAC Name |

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBGVTZYEHREMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862488 |

Source

|

| Record name | 2-Amino-9-(2-deoxypentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-07-9 |

Source

|

| Record name | 2'-deoxyguanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Role of 2'-Deoxyguanosine-¹⁵N₅ in Unraveling Oxidative DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology, the precise quantification of DNA modifications is paramount to understanding cellular health, disease pathogenesis, and the efficacy of therapeutic interventions. Among the various forms of DNA damage, oxidative stress-induced lesions are of significant interest due to their implications in aging, neurodegenerative disorders, and cancer.[1] This technical guide delves into the critical role of 2'-Deoxyguanosine-¹⁵N₅, a stable isotope-labeled nucleoside, as an indispensable tool for the accurate measurement of oxidative DNA damage, particularly the biomarker 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).

Core Application: An Internal Standard for Accurate Quantification

2'-Deoxyguanosine-¹⁵N₅ serves as an internal standard in isotope dilution mass spectrometry, a highly sensitive and specific analytical technique.[2][3][4] By incorporating five ¹⁵N atoms into the guanine (B1146940) base, this labeled compound is chemically identical to its natural counterpart, 2'-deoxyguanosine (B1662781) (dG), but is distinguishable by its higher molecular weight. This property is crucial for correcting for sample loss during extraction and analysis, as well as for variations in ionization efficiency in the mass spectrometer, thereby ensuring the accuracy and reproducibility of quantification.[4]

The primary application of 2'-Deoxyguanosine-¹⁵N₅ is in the quantification of 8-oxo-dG, one of the most common and mutagenic oxidative DNA lesions.[5][6] The analytical workflow involves spiking biological samples with a known amount of the ¹⁵N₅-labeled standard. Following DNA extraction and enzymatic hydrolysis to individual nucleosides, the sample is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The ratio of the signal from the endogenous 8-oxo-dG to the signal from the ¹⁵N₅-labeled internal standard allows for precise quantification of the lesion.

Quantitative Analysis of Oxidative DNA Damage

The use of 2'-Deoxyguanosine-¹⁵N₅ as an internal standard has enabled researchers to accurately measure the levels of 8-oxo-dG in various biological matrices. This data is crucial for assessing the extent of oxidative stress and its biological consequences.

| Biological Matrix | Analyte | Concentration Range | Analytical Method | Reference |

| Human Urine | 8-oxo-dG | 0.55 - 1.95 pmol/µmol creatinine | UHPLC-MS/MS | [7] |

| Human Urine | 8-oxo-dG | 1 - 100 nM | HPLC-ESI-MS/MS | [8] |

| Human Bronchoalveolar H358 Cells (Basal Level) | 8-oxo-dG | 2.2 ± 0.4 8-oxo-dG/10⁷ dG | LC-MRM/MS | [9] |

| Human Lung Adenocarcinoma A549 Cells (Basal Level) | 8-oxo-dG | Similar to H358 cells | LC-MRM/MS | [9] |

| Mouse Hepatoma Hepa-1c1c7 Cells (Basal Level) | 8-oxo-dG | Similar to H358 cells | LC-MRM/MS | [9] |

| Human HeLa Cervical Epithelial Adenocarcinoma Cells (Basal Level) | 8-oxo-dG | Similar to H358 cells | LC-MRM/MS | [9] |

| Human Bone Osteosarcoma U2OS Cells | 8-oxo-dGTP | 0.006 - 0.010 pmol/million cells | LC-MS/MS | |

| Calf Thymus DNA | 8-oxo-dG | ~1 oxidized guanosine (B1672433) per 10⁶ unmodified bases | HPLC-ESI-MS/MS | [8] |

Table 1: Representative Quantitative Data for 8-oxo-dG and Related Analytes. This table summarizes typical concentration ranges of 8-oxo-dG and its triphosphate form in various biological samples, as determined by mass spectrometry methods using stable isotope dilution.

Experimental Protocols

The accurate quantification of 8-oxo-dG using 2'-Deoxyguanosine-¹⁵N₅ as an internal standard relies on a meticulous experimental workflow. The following is a generalized protocol consolidating best practices from various cited studies.

DNA Extraction and Preparation

Objective: To isolate high-quality DNA from biological samples while minimizing artifactual oxidation of guanine.

Methodology:

-

Sample Collection and Storage: Collect tissues or cells and immediately freeze them at -80°C to halt metabolic activity and prevent further DNA damage.

-

DNA Isolation: Employ methods that minimize oxidative stress. Cold DNAzol or similar guanidine (B92328) thiocyanate-based reagents are preferred over phenol-based methods.[9]

-

Use of Chelating Agents and Antioxidants: Include deferoxamine (B1203445) or other iron chelators in all buffers to prevent Fenton chemistry-mediated generation of reactive oxygen species.[9] The addition of antioxidants like TEMPO can also help prevent artificial oxidation during sample workup.[10]

-

RNA Removal: Treat the DNA sample with RNase to eliminate RNA contamination.

-

DNA Precipitation and Quantification: Precipitate the DNA with ethanol, wash, and resuspend in a suitable buffer. Quantify the DNA concentration using UV spectrophotometry.

Enzymatic Hydrolysis of DNA

Objective: To digest the DNA into its constituent deoxynucleosides for LC-MS/MS analysis.

Methodology:

-

Internal Standard Spiking: Add a known amount of 2'-Deoxyguanosine-¹⁵N₅ (and/or [¹⁵N₅]8-oxo-dG) to the DNA sample before starting the hydrolysis. This is a critical step for accurate quantification.[1][11]

-

Multi-Enzyme Digestion: A combination of enzymes is used to ensure complete digestion of the DNA. A typical enzyme cocktail includes:

-

DNase I: An endonuclease that cleaves DNA into smaller fragments.[10][12]

-

Nuclease P1 or Phosphodiesterase I & II: Exonucleases that hydrolyze the phosphodiester bonds to release 3'- or 5'-mononucleotides.[10][12]

-

Alkaline Phosphatase: Removes the phosphate (B84403) group to yield deoxynucleosides.[10][12]

-

-

Incubation: The digestion is typically carried out at 37°C for several hours to overnight to ensure complete hydrolysis.[10][13] Microwave-assisted enzymatic hydrolysis has been shown to significantly reduce the digestion time to around 30 minutes.[11][13]

-

Protein Removal: After digestion, proteins (enzymes) are removed by filtration or precipitation.

LC-MS/MS Analysis

Objective: To separate and quantify the endogenous 8-oxo-dG and the ¹⁵N₅-labeled internal standard.

Methodology:

-

Chromatographic Separation: The DNA hydrolysate is injected into a Liquid Chromatography (LC) system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate the deoxynucleosides.[12][14]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). Electrospray ionization (ESI) is the most common ionization technique.[14]

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte (8-oxo-dG) and the internal standard ([¹⁵N₅]8-oxo-dG).

-

Quantification: The peak areas of the analyte and the internal standard are integrated. The concentration of 8-oxo-dG in the original sample is calculated based on the ratio of the peak areas and the known amount of the internal standard added.

Signaling Pathways and Experimental Workflows

The accurate measurement of 8-oxo-dG is crucial for understanding the cellular response to oxidative stress. The presence of 8-oxo-dG in DNA triggers specific repair pathways and can influence cellular signaling.

References

- 1. oipub.com [oipub.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis: A new strategy for accelerated hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

understanding the properties of 15N5 labeled guanosine

An In-depth Technical Guide to the Properties and Applications of 15N5 Labeled Guanosine (B1672433)

For researchers, scientists, and professionals in drug development, understanding the nuanced properties of isotopically labeled compounds is paramount for pioneering new discoveries. This guide provides a comprehensive overview of 15N5 labeled guanosine, a critical tool in contemporary biochemical and pharmaceutical research. From its synthesis to its application in advanced analytical techniques, this document serves as a core technical reference.

Core Properties of 15N5 Labeled Guanosine

15N5 labeled guanosine is a stable isotope-labeled version of the purine (B94841) nucleoside, guanosine. In this form, all five nitrogen atoms in the guanine (B1146940) base are replaced with the heavy isotope, 15N. This isotopic enrichment makes it an invaluable tracer and internal standard for a variety of research applications, particularly in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2]

Quantitative Data Summary

The physical and chemical properties of 15N5 labeled guanosine and its derivatives are summarized below. These values are essential for accurate experimental design and data interpretation.

| Property | Value | Notes |

| Chemical Formula | C₁₀H₁₃¹⁵N₅O₅ | For the free nucleoside. |

| Molecular Weight | 288.24 g/mol (anhydrous) | The mass is increased by 5 Da compared to unlabeled guanosine due to the five 15N atoms. |

| 324.24 g/mol (dihydrate) | Commercially available as a dihydrate form.[3] | |

| 412.15 g/mol (5'-monophosphate disodium (B8443419) salt) | A common derivative used in various biochemical assays. | |

| 596.27 g/mol (5'-triphosphate ammonium (B1175870) salt) | Used for the enzymatic synthesis of RNA for structural studies.[2][4] | |

| Isotopic Purity | ≥98 atom % ¹⁵N | High isotopic enrichment is crucial for minimizing background noise in sensitive experiments. |

| Chemical Purity | ≥95-98% | High chemical purity ensures that observed signals are from the compound of interest.[3] |

| Form | Solid (neat) or solution | Available in various forms depending on the intended application.[3] |

| Storage Temperature | Room temperature (anhydrous/dihydrate) | Protect from light and moisture.[3] |

| -20°C (solutions and phosphorylated forms) | To prevent degradation.[2][4] |

Synthesis of 15N Labeled Guanosine

Experimental Protocol: Synthesis of Specifically Labeled Guanosine

This protocol outlines the synthesis of guanosine with 15N labels at the N1, N7, and amino positions, which can be adapted for full 15N5 labeling by using fully labeled precursors.[5]

Step 1: Synthesis of [5-¹⁵N]‐5,6‐diamino‐2‐thioxo‐1,2‐dihydro‐4(3H)‐pyrimidinone

-

Suspend 4‐amino‐6‐hydroxy‐2‐mercaptopyrimidine monohydrate in 1 N HCl and cool in an ice bath.

-

Slowly add a solution of [¹⁵N]NaNO₂. The reaction mixture will change from yellow to red.

-

The intermediate is then reduced to introduce the first 15N label.

Step 2: Ring Closure to Form the Purine Scaffold

-

The labeled pyrimidine (B1678525) is reacted with a suitable reagent, such as diethoxymethyl acetate, to form the second ring of the purine structure.

Step 3: Enzymatic Transglycosylation

-

The synthesized labeled purine base is then coupled to a ribose sugar. This is often achieved enzymatically using a purine nucleoside phosphorylase.

-

The labeled base is mixed with 7-methylguanosine (B147621) in a phosphate (B84403) buffer at pH 7.4.

-

Purine nucleoside phosphorylase is added, and the mixture is incubated at 30°C for several days.

-

The reaction is monitored by HPLC.

Step 4: Conversion to Labeled Guanosine

-

The resulting labeled nucleoside is then chemically or enzymatically converted to the final guanosine product. For instance, a labeled adenosine (B11128) intermediate can be converted to guanosine.[5]

Step 5: Purification

-

The final product is purified using preparative reversed-phase HPLC.

-

The purified 15N labeled guanosine is dried over P₂O₅ in a vacuum desiccator.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective [9-15N] Guanosine for Nuclear Magnetic Resonance Studies of Large Ribonucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanosine 5â²-triphosphate, ammonium salt (¹âµNâ ; 98-99%) (in solution) CP 90% - Cambridge Isotope Laboratories, NLM-4268-CA-20 [isotope.com]

- 5. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of 2'-Deoxyguanosine-15N5 in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability and diverse research applications of 2'-Deoxyguanosine-15N5, a stable isotope-labeled nucleoside critical for advanced analytical techniques. This document provides a comprehensive overview of its use in Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), complete with detailed experimental protocols and data presentation.

Commercial Availability and Specifications

This compound is commercially available from specialized suppliers of stable isotope-labeled compounds. Cambridge Isotope Laboratories, Inc. (CIL) is a prominent supplier offering this product with varying levels of isotopic and chemical purity to suit different research needs. The isotopically labeled guanosine (B1672433) is available as a nucleoside or as a phosphoramidite (B1245037) for incorporation into synthetic oligonucleotides.

Below is a summary of the quantitative data for commercially available this compound and its derivatives:

| Product Description | Supplier | Catalog Number | Molecular Weight ( g/mol ) | Isotopic Enrichment (%) | Chemical Purity (%) |

| 2'-Deoxyguanosine-¹⁵N₅·H₂O | CIL | NLM-3899-CA | 290.22 | 98 | >95 |

| 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅·H₂O | CIL | CNLM-3900-CA | 300.15 | ¹³C: 98, ¹⁵N: 96-98 | >98 |

| 2'-Deoxyguanosine-¹⁵N₅ Phosphoramidite | CIL | NLM-6826-PK | - | 98 | >95 |

Applications in Research

This compound serves as a powerful tool in various research areas, primarily in structural biology and analytical biochemistry. Its key applications include:

-

Structural analysis of nucleic acids by NMR spectroscopy: The ¹⁵N label provides an additional NMR-active nucleus, enabling multidimensional NMR experiments to probe the structure and dynamics of DNA, including complex formations like G-quadruplexes.

-

Investigation of DNA-protein and DNA-ligand interactions: By selectively labeling the DNA component, researchers can unambiguously identify and characterize the binding interfaces and conformational changes upon interaction with proteins or small molecule ligands.

-

Quantitative analysis of DNA damage by LC-MS/MS: this compound is widely used as an internal standard for the accurate quantification of DNA adducts, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a key biomarker for oxidative stress.[1][2][3]

Experimental Protocols

I. NMR Spectroscopy: Probing G-Quadruplex Structures

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences and are implicated in telomere maintenance and gene regulation.[4][5][6][7][8] ¹⁵N-labeling of guanosines is instrumental in elucidating their complex topologies.

-

Oligonucleotide Synthesis: Incorporate this compound phosphoramidite at specific positions during standard solid-phase oligonucleotide synthesis.[9] Following synthesis, the oligonucleotide is cleaved from the solid support, deprotected, and purified by high-performance liquid chromatography (HPLC).

-

NMR Sample Preparation:

-

Dissolve the purified ¹⁵N-labeled oligonucleotide in an appropriate NMR buffer. For G-quadruplex formation, this typically includes a potassium or sodium-containing buffer (e.g., 25 mM potassium phosphate, 75 mM KCl, pH 7.0).[10]

-

Anneal the sample by heating to 95°C for 5-10 minutes followed by slow cooling to room temperature to facilitate the formation of the G-quadruplex structure.[10]

-

Transfer the sample to a suitable NMR tube. For experiments in H₂O, the final sample should contain 5-10% D₂O for the lock signal.[11] The final DNA concentration is typically in the range of 0.1 to 1 mM.[12]

-

-

NMR Data Acquisition:

-

1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess the overall folding and purity of the G-quadruplex. The imino protons involved in Hoogsteen base pairing in the G-tetrads typically resonate between 10 and 12 ppm.

-

2D ¹H-¹⁵N HSQC: This is a key experiment that provides a correlation map between each ¹⁵N nucleus and its directly attached proton.[13] For ¹⁵N-labeled guanosines, this experiment reveals the chemical shifts of the imino (N1-H1) and amino (N2-H2) groups, providing crucial information for assigning resonances and determining the topology of the G-quadruplex.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), providing distance restraints that are essential for determining the three-dimensional structure of the G-quadruplex.[14]

-

-

Data Analysis and Structure Calculation:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton and nitrogen resonances using the information from the 2D spectra.

-

Generate distance restraints from the NOESY data and use them in molecular dynamics and simulated annealing protocols to calculate and refine the 3D structure of the G-quadruplex.

-

II. LC-MS/MS: Quantification of Oxidative DNA Damage

This compound is the gold standard internal standard for the quantification of 8-oxodG, a major product of oxidative DNA damage implicated in mutagenesis and carcinogenesis. The isotope dilution method corrects for sample loss during preparation and variations in instrument response.[3][15]

-

DNA Extraction and Preparation:

-

Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or protocol.

-

Accurately quantify the amount of extracted DNA (e.g., using UV spectrophotometry).

-

To a known amount of DNA (e.g., 10-50 µg), add a precise amount of this compound as an internal standard.

-

-

Enzymatic Digestion of DNA:

-

Digest the DNA sample to its constituent nucleosides. A common method involves a two-step enzymatic digestion:[16]

-

Step 1: Incubate the DNA with nuclease P1 in a buffer at pH 5.0-5.5 at 37-50°C for 1-2 hours.

-

Step 2: Adjust the pH to 7.5-8.5 and add alkaline phosphatase and phosphodiesterase I. Incubate at 37°C for 2-4 hours or overnight.

-

-

Alternatively, a simplified one-step digestion can be performed using a cocktail of enzymes such as benzonase, phosphodiesterase I, and alkaline phosphatase in a single buffer at 37°C for 6 hours.[16]

-

-

Sample Cleanup:

-

Remove the enzymes and other proteins by precipitation (e.g., with cold acetonitrile (B52724) or methanol) or by solid-phase extraction (SPE).

-

Centrifuge the sample to pellet the precipitate and transfer the supernatant containing the nucleosides to a new tube.

-

Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Separate the nucleosides using a reverse-phase C18 column with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Perform Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 8-oxodG and the ¹⁵N₅-labeled internal standard.

-

8-oxodG: m/z 284.1 → 168.1

-

¹⁵N₅-8-oxodG (from in-situ oxidation of the internal standard): m/z 289.1 → 173.1

-

dG: m/z 268.1 → 152.1

-

¹⁵N₅-dG: m/z 273.1 → 157.1

-

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the MRM transitions of endogenous 8-oxodG and the ¹⁵N₅-labeled internal standard.

-

Generate a calibration curve using known concentrations of unlabeled 8-oxodG standards spiked with a constant amount of the ¹⁵N₅-labeled internal standard.

-

Calculate the concentration of 8-oxodG in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The results are typically expressed as the number of 8-oxodG lesions per 10⁶ or 10⁸ normal deoxyguanosine residues.

-

Signaling Pathways and Biological Context

The use of this compound as a research tool provides insights into fundamental cellular processes.

G-Quadruplexes in Telomere Maintenance and Gene Regulation

G-quadruplex structures are prevalent in telomeric regions and gene promoter regions, where they are believed to play significant regulatory roles.

The formation of G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length, and can also serve as a protective cap at the chromosome ends.[6][8] In promoter regions of oncogenes, G-quadruplexes can act as transcriptional repressors.[7] NMR studies with ¹⁵N-labeled oligonucleotides help to characterize these structures and their interactions with binding proteins and potential drug candidates.

DNA Damage and Repair Pathways

Oxidative stress can lead to the formation of 8-oxodG, which if not repaired, can cause G:C to T:A transversions during DNA replication. The base excision repair (BER) pathway is the primary mechanism for removing this lesion.

The BER pathway is initiated by the DNA glycosylase OGG1, which recognizes and removes the oxidized base.[17] Subsequent steps involving APE1 endonuclease, DNA polymerase β, and DNA ligase III complete the repair process. LC-MS/MS with a ¹⁵N₅-dG internal standard allows for the sensitive and accurate measurement of 8-oxodG levels, providing a quantitative measure of oxidative DNA damage and the effectiveness of repair mechanisms or antioxidant therapies.

Conclusion

This compound is an indispensable tool for modern biomedical research. Its application in NMR spectroscopy provides high-resolution structural and dynamic information about nucleic acids and their complexes, while its use as an internal standard in LC-MS/MS ensures the accuracy and reliability of DNA damage quantification. The detailed protocols and workflows presented in this guide are intended to facilitate the adoption of these powerful techniques by researchers, scientists, and drug development professionals, ultimately advancing our understanding of fundamental biological processes and the development of novel therapeutics.

References

- 1. oipub.com [oipub.com]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Impact of G-Quadruplexes on the Regulation of Genome Integrity, DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarship.miami.edu]

- 7. G-quadruplexes in Gene Regulation and Telomere Maintenance [escholarship.org]

- 8. discover.library.noaa.gov [discover.library.noaa.gov]

- 9. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. biorxiv.org [biorxiv.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR-based investigations into target DNA search processes of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protein-nmr.org.uk [protein-nmr.org.uk]

- 14. NMR solution structure of the major G-quadruplex structure formed in the human BCL2 promoter region - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stable isotope-labeling of DNA repair proteins, and their purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating DNA Damage: A Technical Guide to Designing Experiments with 15N5-dG

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core initial considerations for designing robust and accurate experiments utilizing ¹⁵N₅-labeled 2'-deoxyguanosine (B1662781) (¹⁵N₅-dG). Primarily employed as an internal standard in isotope dilution mass spectrometry, ¹⁵N₅-dG is instrumental in the precise quantification of DNA adducts, offering critical insights into DNA damage and repair mechanisms. This guide outlines the foundational principles, experimental workflows, and detailed protocols essential for leveraging this powerful tool in research and drug development.

Core Principles: The Role of ¹⁵N₅-dG in DNA Adduct Analysis

The quantification of DNA adducts, which are chemical modifications to DNA, is crucial for understanding the mechanisms of carcinogenesis, toxicology, and the efficacy of therapeutic agents. These adducts are often present at very low levels, typically in the range of 0.01 to 10 adducts per 10⁸ normal nucleotides, necessitating ultra-sensitive and highly specific analytical methods.[1]

Isotope dilution mass spectrometry (IDMS) is the gold standard for this purpose, and ¹⁵N₅-dG is a key reagent in this methodology.[2] By introducing a known quantity of ¹⁵N₅-dG into a biological sample, it serves as an internal standard that experiences the same sample preparation and analysis variations as the endogenous, unlabeled 2'-deoxyguanosine (dG) and its adducted forms. The ratio of the analyte to the stable isotope-labeled standard allows for highly accurate and precise quantification, correcting for any loss or variability during the analytical process.

Experimental Design Considerations

Successful experimental design is paramount for obtaining reliable and reproducible data. Key considerations include:

-

Source of DNA: DNA can be isolated from various biological matrices, including tissues (liver, lung, kidney), cells, blood, saliva, and urine. The choice of source depends on the research question and the accessibility of the sample. Typically, 1 to 200 µg of DNA is required for quantitative analysis.

-

Selection of Internal Standard: ¹⁵N₅-dG is an ideal internal standard for dG and many dG adducts as its five nitrogen atoms are labeled, resulting in a 5 Dalton mass shift, which is sufficient to prevent isotopic overlap with the analyte of interest. For specific adducts, a corresponding ¹⁵N₅-labeled adduct standard is optimal.

-

Method of DNA Hydrolysis: To analyze DNA adducts by mass spectrometry, the DNA polymer must be broken down into its constituent nucleosides. Enzymatic hydrolysis is the most common method as it is gentle and avoids the creation of artificial adducts that can occur with acid hydrolysis.

-

Analytical Technique: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used technique for the analysis of DNA adducts due to its high sensitivity and specificity.

Quantitative Data Summary

The following tables summarize typical concentrations of the common DNA adduct 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) in various human samples, providing a baseline for experimental expectations.

Table 1: Levels of 8-oxo-dG in Human Leukocyte DNA

| Population | 8-oxo-dG Level (adducts per 10⁶ dG) | Reference |

| Healthy Controls | 4.46 (median) | [3] |

| Cancer Patients | 4.93 (median) | [3] |

Table 2: Levels of 8-oxo-dG in Human Urine

| Population | 8-oxo-dG Level (nmol/24 hr) | Reference |

| Healthy Controls | 2.2 (median) | [3] |

| Cancer Patients | 6.05 (median) | [3] |

Table 3: Basal 8-oxo-dG Levels in Human Cell Lines

| Cell Line | 8-oxo-dG Level (adducts per 10⁸ nucleotides) | Reference |

| H358 (bronchoalveolar) | 5.5 ± 1.0 | [4] |

| A549 (lung adenocarcinoma) | Similar to H358 | [4] |

| Hepa-1c1c7 (mouse hepatoma) | Similar to H358 | [4] |

| HeLa (cervical adenocarcinoma) | Similar to H358 | [4] |

Detailed Experimental Protocol: Quantification of 8-oxo-dG using ¹⁵N₅-8-oxo-dG

This protocol outlines a typical workflow for the quantification of the oxidative DNA adduct 8-oxo-dG using a ¹⁵N₅-labeled internal standard.

Materials and Reagents

-

DNA sample (from cells, tissues, etc.)

-

¹⁵N₅-8-oxo-dG internal standard

-

Nuclease P1

-

Alkaline Phosphatase

-

DNase I

-

Proteinase K

-

Tris-HCl buffer

-

MgCl₂

-

EDTA

-

Sodium Dodecyl Sulfate (SDS)

-

Phenol:Chloroform:Isoamyl Alcohol

-

LC-MS grade water and solvents

DNA Extraction

-

Homogenize tissue or lyse cells in a lysis buffer containing a detergent (e.g., SDS) and Proteinase K to digest proteins.

-

Perform phenol:chloroform extractions to remove proteins and other cellular debris.

-

Precipitate the DNA with cold ethanol.

-

Wash the DNA pellet with 70% ethanol to remove salts.

-

Resuspend the purified DNA in a suitable buffer (e.g., TE buffer).

-

Quantify the DNA concentration using UV spectrophotometry.

Enzymatic Hydrolysis of DNA

-

To a known amount of DNA (e.g., 50 µg), add a known amount of ¹⁵N₅-8-oxo-dG internal standard.

-

Add DNase I and incubate to partially digest the DNA.

-

Add Nuclease P1 and alkaline phosphatase to the reaction mixture.

-

Incubate the mixture at 37°C overnight to ensure complete hydrolysis of the DNA to its constituent nucleosides.

Sample Purification (Optional but Recommended)

-

For low-level adducts, solid-phase extraction (SPE) or immunoaffinity purification can be used to enrich the adduct of interest and remove interfering substances.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 8-oxo-dG from other nucleosides.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

8-oxo-dG: m/z 284 → 168

-

¹⁵N₅-8-oxo-dG: m/z 289 → 173

-

-

Data Analysis

-

Integrate the peak areas for both the endogenous 8-oxo-dG and the ¹⁵N₅-8-oxo-dG internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Quantify the amount of 8-oxo-dG in the original DNA sample using a calibration curve prepared with known amounts of unlabeled 8-oxo-dG and a fixed amount of the internal standard.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for DNA adduct analysis using ¹⁵N₅-dG.

Base Excision Repair Pathway for 8-oxo-dG

Caption: Base Excision Repair (BER) pathway for 8-oxo-dG.

References

Methodological & Application

Application Notes and Protocols: Site-Specific Incorporation of 2'-Deoxyguanosine-¹⁵N₅ into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling of oligonucleotides is a powerful technique for investigating their structure, dynamics, and interactions with other molecules using methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] This document provides a detailed protocol for the site-specific incorporation of 2'-Deoxyguanosine-¹⁵N₅ into synthetic oligonucleotides using the well-established phosphoramidite (B1245037) solid-phase synthesis method.[2][3][4] The protocol covers the synthesis of the ¹⁵N₅-labeled phosphoramidite building block, the automated solid-phase synthesis cycle, and the subsequent cleavage, deprotection, and purification of the final oligonucleotide product.

Introduction

The targeted placement of isotope labels, such as ¹⁵N, within an oligonucleotide sequence offers significant advantages for detailed structural and functional studies.[1] Chemical synthesis using labeled phosphoramidites allows for the precise, site-specific incorporation of the isotope-labeled nucleoside.[1] This approach is particularly valuable for studying nucleic acid-protein interactions and the structural biology of DNA and RNA.[1] The phosphoramidite method is the universally adopted standard for the chemical synthesis of DNA and RNA, known for its high coupling efficiency and amenability to automation.[2] This protocol outlines the necessary steps to successfully incorporate 2'-Deoxyguanosine-¹⁵N₅ into a desired oligonucleotide sequence.

Materials and Reagents

| Reagent/Material | Supplier | Notes |

| 2'-Deoxyguanosine-¹⁵N₅ | Commercially Available | Starting material for phosphoramidite synthesis. |

| Standard DNA Phosphoramidites (dA, dC, dG, dT) | Various | For synthesis of the non-labeled portions of the oligonucleotide. |

| Solid Support (e.g., Controlled Pore Glass - CPG) | Various | Pre-loaded with the first nucleoside of the sequence.[3] |

| Activator Solution (e.g., 5-(Ethylthio)-1H-tetrazole - ETT) | Various | For activating the phosphoramidite monomers.[4] |

| Capping Reagents (Acetic Anhydride and N-Methylimidazole) | Various | To block unreacted 5'-hydroxyl groups.[3] |

| Oxidizing Solution (Iodine in THF/water/pyridine) | Various | To stabilize the newly formed phosphite (B83602) triester linkage.[5] |

| Deblocking Solution (e.g., Trichloroacetic acid in Dichloromethane) | Various | For removal of the 5'-DMT protecting group.[6] |

| Cleavage and Deprotection Solution (e.g., Concentrated Ammonium (B1175870) Hydroxide) | Various | For cleaving the oligonucleotide from the solid support and removing protecting groups. |

| Anhydrous Acetonitrile | Various | Solvent for phosphoramidites and activator. |

| HPLC-grade Solvents (e.g., Acetonitrile, Triethylammonium Acetate buffer) | Various | For purification and analysis. |

Experimental Protocols

Synthesis of 2'-Deoxyguanosine-¹⁵N₅ Phosphoramidite

The synthesis of the ¹⁵N₅-labeled phosphoramidite is a critical prerequisite for incorporation. While commercially available, this section outlines the general synthetic scheme.

-

Protection of Exocyclic Amine: The exocyclic N²-amino group of 2'-Deoxyguanosine-¹⁵N₅ is protected, typically with an isobutyryl or benzoyl group, to prevent side reactions during oligonucleotide synthesis.[7]

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for the stepwise, 3' to 5' synthesis.[4]

-

Phosphitylation of 3'-Hydroxyl: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.[8]

-

Purification: The resulting 2'-Deoxyguanosine-¹⁵N₅ phosphoramidite is purified by silica (B1680970) gel chromatography to ensure high purity for oligonucleotide synthesis.

Solid-Phase Oligonucleotide Synthesis

Automated solid-phase synthesis is the standard method for producing oligonucleotides.[3] The process involves a repeated cycle of four chemical reactions for each nucleotide added to the growing chain.[4]

The synthesis cycle for incorporating the ¹⁵N₅-dG phosphoramidite is as follows:

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using an acidic solution (e.g., trichloroacetic acid in dichloromethane).[6] The intensity of the orange-colored trityl cation released can be measured to monitor coupling efficiency.[6]

-

Coupling: The ¹⁵N₅-dG phosphoramidite is activated by an activator (e.g., ETT) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4][5] This reaction is typically carried out in anhydrous acetonitrile.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents to prevent the formation of deletion mutants (n-1 sequences).[3][4]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.[4][5]

This four-step cycle is repeated for each subsequent nucleotide until the desired sequence is synthesized.

Cleavage and Deprotection

-

Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This is typically achieved by incubation with concentrated ammonium hydroxide.

-

Removal of Protecting Groups: The same cleavage reagent (ammonium hydroxide) also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.

-

Final Deprotection: The solution is heated to ensure complete removal of the base-protecting groups.

Purification and Analysis

Purification is crucial to remove truncated sequences and other impurities.[9]

-

Purification: The crude oligonucleotide solution is typically purified using High-Performance Liquid Chromatography (HPLC).[10] Reverse-phase HPLC (RP-HPLC) or ion-exchange HPLC (IE-HPLC) are common methods.[10][11]

-

RP-HPLC: Separates based on hydrophobicity. The full-length product is often more hydrophobic than shorter failure sequences, especially if the final DMT group is left on ("DMT-on" purification).[5][10]

-

IE-HPLC: Separates based on the charge of the phosphate backbone, providing excellent resolution between different lengths of oligonucleotides.[9][11]

-

-

Analysis: The purity and identity of the final ¹⁵N₅-labeled oligonucleotide are confirmed by:

-

Analytical HPLC: To assess the purity of the sample.

-

Mass Spectrometry (MS): To confirm the correct molecular weight, verifying the incorporation of the ¹⁵N₅-labeled guanosine.

-

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis of a hypothetical ¹⁵N₅-labeled 20-mer oligonucleotide. Actual results may vary depending on the sequence, synthesis scale, and instrumentation.

| Parameter | Expected Value | Method of Determination |

| Coupling Efficiency (per step) | > 99% | Trityl Cation Monitoring[6] |

| Overall Yield (crude) | 50-70% | UV Spectrophotometry (A₂₆₀) |

| Purity (after HPLC) | > 95% | Analytical HPLC[9] |

| Molecular Weight (Expected) | Calculated based on sequence | Mass Spectrometry |

| Molecular Weight (Observed) | Expected MW ± 1 Da | Mass Spectrometry |

Workflow and Pathway Diagrams

Caption: Workflow for ¹⁵N₅-dG incorporation.

Caption: The phosphoramidite synthesis cycle.

References

- 1. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. researchgate.net [researchgate.net]

- 3. atdbio.com [atdbio.com]

- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. data.biotage.co.jp [data.biotage.co.jp]

- 7. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 8. SYNTHESIS OF OLIGONUCLEOTIDES CONTAINING 2′-DEOXYGUANOSINE ADDUCTS OF NITROPYRENES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 10. labcluster.com [labcluster.com]

- 11. ymcamerica.com [ymcamerica.com]

Application Note: A Guide to the Quantitative Analysis of 2'-Deoxyguanosine and its Adducts using 2'-Deoxyguanosine-15N5 by Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quantification of 2'-deoxyguanosine (B1662781) (dG) and its modified forms, such as the oxidative damage product 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is a critical tool for assessing DNA damage, oxidative stress, and the efficacy of therapeutic agents. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and selectivity.[1] This application note provides a detailed protocol for the use of 2'-Deoxyguanosine-15N5 ([¹⁵N₅]dG) as a stable isotope-labeled internal standard to ensure accurate and reproducible quantification of dG and its adducts in biological samples. The use of a stable isotope-labeled internal standard is essential to correct for analyte loss during sample preparation and for variations in instrument response, such as ion suppression.[2]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is a powerful technique for quantitative analysis. A known amount of a stable isotope-labeled version of the analyte, in this case [¹⁵N₅]dG, is added to the sample at the earliest stage of preparation.[3] This "internal standard" is chemically identical to the endogenous analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, precise quantification can be achieved, as this ratio remains constant regardless of sample loss or fluctuations in ESI-MS signal intensity.

Caption: The logical flow of isotope dilution mass spectrometry.

Experimental Workflow

The overall workflow involves isolating DNA from a biological matrix, spiking the sample with the [¹⁵N₅]dG internal standard, hydrolyzing the DNA into individual nucleosides, purifying the nucleoside mixture, and finally, analyzing the sample via LC-MS/MS.

Caption: From biological sample to quantitative data.

Detailed Experimental Protocols

Materials and Reagents

-

Standards: 2'-Deoxyguanosine (dG), 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), this compound ([¹⁵N₅]dG) (e.g., Cambridge Isotope Laboratories).

-

Enzymes: DNase I, Nuclease P1, Phosphodiesterase I, Phosphodiesterase II, Alkaline Phosphatase, Proteinase K.

-

Solvents: LC-MS grade water, acetonitrile, methanol (B129727), and formic acid.[2]

-

Chemicals: Tris-HCl, MgCl₂, ammonium (B1175870) formate, isopropanol, ethanol.[4]

-

Kits: DNA isolation kit (e.g., Qiagen DNeasy), Solid-Phase Extraction (SPE) cartridges, Immunoaffinity columns for 8-oxodG purification (optional but recommended).[3]

Protocol 1: Sample Preparation

This protocol describes the preparation of nucleosides from cellular or tissue DNA.

-

DNA Isolation:

-

Homogenize tissue or lyse cells according to standard protocols or commercial kit instructions (e.g., proteinase K digestion followed by column-based purification).

-

Elute purified DNA in LC-MS grade water. Quantify the DNA concentration and assess its purity (e.g., via UV spectrophotometry at 260/280 nm).

-

-

Internal Standard Spiking:

-

To a known amount of DNA (e.g., 50-100 µg), add a precise amount of [¹⁵N₅]dG internal standard. The amount should be chosen to be in a similar range to the expected endogenous analyte concentration.[3]

-

For analysis of 8-oxodG, isotopically labeled [¹⁵N₅]8-oxodG can be used as the internal standard if available.[2][3] If not, [¹⁵N₅]dG can be used, but care must be taken to prevent and account for artificial oxidation during sample processing.

-

-

Enzymatic Hydrolysis:

-

Dry the DNA and internal standard mixture under vacuum.

-

Re-dissolve the sample in an incubation buffer (e.g., 10mM Tris-HCl, 5 mM MgCl₂, pH 7).[4]

-

Add a cocktail of enzymes for complete DNA digestion. A typical combination includes DNase I, followed by phosphodiesterases and alkaline phosphatase to yield a mixture of deoxynucleosides.[4]

-

Incubate the mixture overnight at 37°C.

-

-

Sample Cleanup:

-

Protein Removal: Precipitate the enzymes by adding two volumes of cold methanol or by using a molecular weight cut-off filter (e.g., 3 kDa). Centrifuge at high speed (e.g., 14,000 x g) and collect the supernatant/filtrate.[4]

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the sample, wash away salts and contaminants, and elute the nucleosides. This step is crucial for complex matrices like urine.[2]

-

Immunoaffinity Purification (for 8-oxodG): For ultra-sensitive detection of 8-oxodG, use an immunoaffinity column. This step provides significant purification and removes interfering nucleosides like dG, which can be present at much higher concentrations.[3][5]

-

Dry the purified sample and reconstitute in a small volume of the initial LC mobile phase (e.g., 99% Mobile Phase A).

-

Protocol 2: LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole (QqQ) mass spectrometer coupled with a UHPLC system is typically used.[1]

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[6]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Gradient: A typical gradient starts with low organic phase (1-5% B), ramps up to elute the analytes, followed by a wash and re-equilibration step.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).[7]

-

Scan Type: Multiple Reaction Monitoring (MRM).[3]

-

MRM Transitions: The precursor ions ([M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the protonated nucleoside to the protonated nucleobase is commonly used.[3][7]

-

Data Presentation and Quantification

MRM Transitions for Quantification

The following table summarizes the key MRM transitions for dG, 8-oxodG, and their corresponding ¹⁵N₅-labeled internal standards.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Citation |

| 2'-Deoxyguanosine (dG) | 268.1 | 152.1 | [M+H]⁺ → [Gua+H]⁺ | [7] |

| [¹⁵N₅]dG (Internal Std) | 273.1 | 157.1 | [M+H]⁺ → [¹⁵N₅-Gua+H]⁺ | [3] |

| 8-oxo-dG | 284.1 | 168.1 | [M+H]⁺ → [8-oxoGua+H]⁺ | [3][5] |

| [¹⁵N₅]8-oxo-dG (Internal Std) | 289.1 | 173.1 | [M+H]⁺ → [¹⁵N₅-8-oxoGua+H]⁺ | [3][5] |

Method Validation Parameters

A robust LC-MS/MS method should be validated for linearity, sensitivity, accuracy, and precision. The table below presents typical performance characteristics for the quantification of 8-oxodG.

| Parameter | Typical Value | Description | Citation |

| Linearity (Range) | 0.95 - 95 nmol/L | The concentration range over which the instrument response is proportional to the analyte concentration. | [2] |

| Limit of Detection (LOD) | 5 fmol on-column | The lowest amount of analyte that can be reliably distinguished from background noise. | [2] |

| Limit of Quantification (LOQ) | 25 fmol on-column | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. | [2] |

| Accuracy (Recovery) | 88 - 101% | The closeness of the measured value to the true value, often assessed by spiking samples with a known amount of analyte. | [2] |

| Precision (Intra-day RSD) | < 5% | The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions. | [2] |

| Precision (Inter-day RSD) | < 11% | The precision over a longer period, often on different days with different analysts or equipment. | [2] |

Conclusion

The use of this compound as an internal standard is a cornerstone for the reliable quantification of dG and its adducts by LC-MS/MS. The protocols and data presented in this application note provide a robust framework for researchers in toxicology, clinical diagnostics, and drug development to accurately measure these critical biomarkers of DNA integrity and disease. Proper method validation is essential to ensure data quality and reproducibility.[8][9]

References

- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. oipub.com [oipub.com]

- 6. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]

Application Note: Quantitative Analysis of DNA Adducts Using ¹⁵N₅-dG LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA adducts are covalent modifications to DNA that can result from exposure to endogenous and exogenous genotoxic agents. These modifications can disrupt normal cellular processes, leading to mutations and potentially initiating carcinogenesis.[1][2] Accurate quantification of DNA adducts is crucial for assessing cancer risk, understanding mechanisms of toxicity, and in the development of new therapeutics.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of DNA adducts.[4][5] The use of stable isotope-labeled internal standards, such as ¹⁵N₅-labeled 2'-deoxyguanosine (B1662781) (¹⁵N₅-dG), is the gold standard for accurate quantification as it corrects for variability during sample preparation and analysis.[2] This application note provides a detailed protocol for the quantitative analysis of DNA adducts using ¹⁵N₅-dG as an internal standard coupled with LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of DNA adducts is depicted below. This process begins with the isolation of DNA from a biological sample, followed by enzymatic hydrolysis to release individual nucleosides. The sample is then purified using solid-phase extraction (SPE) to remove interfering substances. Finally, the purified sample is analyzed by LC-MS/MS for the detection and quantification of DNA adducts.

Experimental Protocols

1. DNA Isolation

This protocol is based on a proteinase K digestion followed by column-based purification.[6][7]

-

Materials:

-

Biological tissue or cells

-

Proteinase K

-

DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

-

RNase A

-

Isopropanol

-

70% Ethanol

-

Nuclease-free water

-

-

Procedure:

-

Homogenize tissue or lyse cells according to the DNA isolation kit manufacturer's protocol.

-

Add proteinase K and incubate at 56°C to digest proteins.

-

Add RNase A and incubate to remove RNA.[8]

-

Apply the lysate to the DNA purification column.

-

Wash the column with the provided wash buffers.

-

Elute the purified DNA with nuclease-free water.

-

Precipitate the DNA with isopropanol, wash with 70% ethanol, and resuspend in nuclease-free water.[6][7]

-

Quantify the DNA using a spectrophotometer (e.g., NanoDrop) and assess purity (A260/A280 ratio ≈ 1.8).

-

2. Enzymatic Hydrolysis of DNA

This protocol describes the enzymatic digestion of DNA to individual 2'-deoxynucleosides.

-

Materials:

-

Purified DNA (20-50 µg)

-

¹⁵N₅-dG internal standard

-

DNase I

-

Nuclease P1

-

Alkaline phosphatase

-

50 mM Sodium Phosphate/20 mM MgCl₂ buffer (pH 7.2)[9]

-

-

Procedure:

-

To 20-50 µg of DNA, add a known amount of ¹⁵N₅-dG internal standard.

-

Add DNase I, nuclease P1, and alkaline phosphatase in a buffer solution.

-

Incubate the mixture at 37°C for 2-4 hours or overnight to ensure complete digestion.

-

After incubation, the reaction can be stopped by heating or by proceeding directly to the cleanup step.

-

3. Solid-Phase Extraction (SPE) Cleanup

This protocol is for the purification of the DNA hydrolysate to remove enzymes and other interfering substances.[10][11]

-

Materials:

-

C18 SPE cartridge

-

Methanol (B129727) (for conditioning)

-

Water (for equilibration)

-

Elution solvent (e.g., 50% methanol in water)

-

Vacuum manifold or centrifuge with SPE adapter

-

-

Procedure:

-

Condition the C18 SPE cartridge by passing methanol through it.

-

Equilibrate the cartridge with water.

-

Load the DNA hydrolysate onto the cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the nucleosides with an appropriate solvent, such as 50% methanol.

-

Dry the eluted sample under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

4. LC-MS/MS Analysis

This section provides typical parameters for the LC-MS/MS analysis of DNA adducts.

-

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over a specified time to separate the adducts from the normal nucleosides.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

-

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

-

Transitions to Monitor:

-

Optimize collision energy and other MS parameters for each specific adduct.

-

Data Presentation

The quantification of DNA adducts is typically expressed as the number of adducts per 10⁸ normal deoxynucleosides. A calibration curve is constructed by analyzing known amounts of the DNA adduct standard with a fixed amount of the ¹⁵N₅-dG internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 1: Example Quantitative Data for a DNA Adduct

| Sample ID | Analyte Peak Area | ¹⁵N₅-dG Peak Area | Peak Area Ratio (Analyte/IS) | Adducts per 10⁸ dG |

| Control 1 | 5,230 | 1,150,000 | 0.0045 | 1.2 |

| Control 2 | 4,980 | 1,180,000 | 0.0042 | 1.1 |

| Treated 1 | 45,600 | 1,130,000 | 0.0404 | 10.8 |

| Treated 2 | 48,900 | 1,160,000 | 0.0422 | 11.3 |

Signaling Pathways and Logical Relationships

The formation of DNA adducts is a key event in chemical carcinogenesis. The following diagram illustrates the logical progression from exposure to a genotoxic agent to the potential for cancer initiation.

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantitative analysis of DNA adducts using ¹⁵N₅-dG as an internal standard with LC-MS/MS. This methodology offers high sensitivity and specificity, making it an invaluable tool for researchers in toxicology, cancer research, and drug development. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification by correcting for variations throughout the analytical process.

References

- 1. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Adductomics in Chemically | Encyclopedia MDPI [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry | ToxStrategies [toxstrategies.com]

- 8. Synthesis and Characterization of 15N5-Labeled Aflatoxin B1–Formamidopyrimidines and Aflatoxin B1–N7-Guanine from a Partial Double-Stranded Oligodeoxynucleotide as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. affinisep.com [affinisep.com]

- 12. pubs.acs.org [pubs.acs.org]

Probing DNA's Dynamic Landscape: Application Notes and Protocols for Studying Conformational Changes with 2'-Deoxyguanosine-15N5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2'-Deoxyguanosine-15N5, a stable isotope-labeled nucleoside, to investigate the conformational dynamics of DNA. Understanding these structural changes is paramount in drug discovery, the elucidation of DNA-protein interactions, and the study of DNA damage and repair mechanisms. The strategic incorporation of the 15N5 isotope into the guanine (B1146940) base provides a sensitive probe for a variety of powerful analytical techniques.

This document outlines the principles and detailed protocols for three key methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of DNA in solution.[1] The incorporation of 15N isotopes is essential for advanced NMR studies of larger DNA molecules, as it helps to reduce spectral overlap and enables the use of specific multi-dimensional experiments.[2][3] The 15N5 label in 2'-deoxyguanosine (B1662781) allows for the direct observation of the guanine base, providing insights into base pairing, stacking interactions, and conformational changes in its local environment.

Application Note:

By monitoring the chemical shifts of the 15N nuclei in the guanine base, researchers can detect subtle changes in the local electronic environment, which are indicative of conformational alterations.[4] For instance, the formation of non-canonical structures like G-quadruplexes, or the binding of a ligand or protein to the DNA, will perturb the chemical shifts of the involved guanine residues.[5] Two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly useful for resolving the signals from each guanine, providing a fingerprint of the DNA's conformational state.[6]

Quantitative Data Presentation:

Changes in 15N chemical shifts of this compound can provide quantitative information about the nature and extent of conformational changes. Below is a table of representative 15N chemical shift changes observed in different DNA structural contexts.

| DNA Conformation / Interaction | Guanine Nitrogen | Typical 15N Chemical Shift (ppm) | Observed Change (Δδ ppm) | Reference |

| B-form DNA (Watson-Crick G-C pair) | N1 | ~145 | - | [4] |

| N7 | ~220 | - | [7] | |

| N2 (amino) | ~80 | - | [4] | |

| G-quadruplex (Hoogsteen G-G pair) | N1 | ~140 | -5 | [5] |

| N7 | ~210 | -10 | [5] | |

| DNA-Ligand Binding (Major Groove) | N7 | 220 → 225 | +5 | [8] |

| DNA-Protein Interaction | N1 | 145 → 148 | +3 | [9] |

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

-

Synthesis of 15N-labeled DNA: Incorporate this compound phosphoramidite (B1245037) during automated solid-phase DNA synthesis.[4] Alternatively, enzymatic methods can be used for uniform 15N labeling.[9]

-

Purification: Purify the synthesized oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Desalting: Desalt the purified DNA sample using a size-exclusion column or dialysis.

-

Sample Buffer: Dissolve the DNA sample in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). For observation of imino protons, the buffer should be 90% H2O / 10% D2O.[10]

-

Concentration: Concentrate the sample to a final concentration of 0.1 - 1.0 mM.[2]

2. NMR Data Acquisition:

-

Instrument: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

Experiment: Acquire a 2D 1H-15N HSQC spectrum.

-

Parameters:

-

Temperature: 298 K

-

15N Spectral Width: ~40 ppm (centered around the guanine 15N resonances)

-

1H Spectral Width: ~16 ppm

-

Number of Scans: 16-64 per increment, depending on sample concentration.

-

Relaxation Delay: 1.5 seconds.

-

3. Data Processing and Analysis:

-

Software: Process the acquired data using NMR processing software (e.g., TopSpin, NMRPipe).

-

Analysis:

-

Assign the cross-peaks in the 1H-15N HSQC spectrum to specific guanine residues in the DNA sequence.

-

Compare the spectra of the DNA in different states (e.g., free vs. ligand-bound).

-

Analyze the chemical shift perturbations (CSPs) to identify the guanine residues involved in the conformational change. The magnitude of the CSP can provide information about the strength of the interaction.

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of molecules. When combined with stable isotope labeling, it becomes a powerful tool for quantifying DNA modifications and studying DNA-ligand interactions.[11][12][13] The 15N5 label in 2'-deoxyguanosine provides a distinct mass shift, allowing for the differentiation and quantification of labeled DNA from an unlabeled population.[8] This is particularly useful in drug development for tracking the formation of drug-DNA adducts.

Application Note:

Isotope dilution mass spectrometry is a "gold standard" for the accurate quantification of DNA adducts.[11] In this approach, a known amount of the 15N5-labeled DNA standard is added to a biological sample. After enzymatic digestion of the DNA to individual nucleosides, the ratio of the unlabeled adduct to the 15N5-labeled standard is measured by LC-MS/MS. This allows for precise quantification of the extent of DNA modification, which can be correlated with drug efficacy or toxicity. The characteristic neutral loss of the deoxyribose moiety (116 Da) upon collision-induced dissociation is often used to identify nucleoside adducts.[14][15]

Quantitative Data Presentation:

The primary quantitative data from MS analysis is the mass-to-charge ratio (m/z) and the relative abundance of the analyte. The mass difference between the unlabeled and 15N5-labeled species is a key parameter.

| Analyte | Molecular Formula (Unlabeled) | Exact Mass (Unlabeled) | Molecular Formula (15N5-labeled) | Exact Mass (15N5-labeled) | Mass Shift (Da) |

| 2'-Deoxyguanosine | C10H13N5O4 | 267.0968 | C10H13(15N)5O4 | 272.0820 | 4.9852 |

| Example Adduct: dG-(X) | C10H12N5O4-(X) | Varies | C10H12(15N)5O4-(X) | Varies | 4.9852 |

Experimental Protocol: Mass Spectrometry

1. Sample Preparation:

-

Spiking with Internal Standard: Add a known amount of this compound (or a DNA oligomer containing it) to the biological sample containing the DNA of interest.

-

DNA Extraction: Extract total genomic DNA from the sample using a standard DNA extraction kit or protocol.

-

Enzymatic Digestion: Digest the DNA to individual 2'-deoxynucleosides using a cocktail of enzymes (e.g., nuclease P1, phosphodiesterase I, and alkaline phosphatase).

-

Solid-Phase Extraction (SPE): Clean up the digested sample using a C18 SPE cartridge to remove salts and other impurities.

2. LC-MS/MS Analysis:

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

-

Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 200-400 µL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Selected Reaction Monitoring (SRM) for triple quadrupole MS or parallel reaction monitoring (PRM) for high-resolution MS.

-

Transitions (for SRM):

-

Unlabeled dG: m/z 268.1 → 152.1 (loss of deoxyribose)

-

15N5-labeled dG: m/z 273.1 → 157.1 (loss of deoxyribose)

-

-

3. Data Analysis:

-

Software: Use the instrument's software to integrate the peak areas for the selected transitions of both the unlabeled and 15N5-labeled analytes.

-

Quantification: Calculate the amount of the unlabeled adduct in the original sample based on the peak area ratio of the unlabeled analyte to the 15N5-labeled internal standard and the known amount of the standard added.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for monitoring the secondary structure of DNA in solution.[16][17] It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules like DNA.[16] Different DNA conformations (e.g., B-form, A-form, Z-form, G-quadruplex) exhibit distinct CD spectra.[18][19]

Application Note:

While CD spectroscopy does not directly probe the 15N label, it is an excellent complementary technique to NMR and MS for observing global conformational changes in DNA. By titrating a ligand or protein into a solution of 15N-labeled DNA and monitoring the changes in the CD spectrum, one can correlate the global structural transition with site-specific information obtained from NMR. For example, a change from a B-form spectrum to a G-quadruplex spectrum upon ligand binding can be confirmed at the atomic level by observing changes in the 15N chemical shifts of the guanines involved in the quadruplex formation.

Quantitative Data Presentation:

The primary data from CD spectroscopy is the ellipticity (θ) as a function of wavelength. The changes in the CD signal at specific wavelengths are indicative of conformational transitions.

| DNA Conformation | Positive Peak (nm) | Negative Peak (nm) | Crossover (nm) |

| B-form | ~275 | ~245 | ~258 |

| A-form | ~260 | ~210 | ~240 |

| Z-form | ~295 | ~260 | ~280 |

| Parallel G-quadruplex | ~264 | ~240 | ~255 |

| Antiparallel G-quadruplex | ~295 | ~260 | ~275 |

Experimental Protocol: Circular Dichroism

1. Sample Preparation:

-

DNA Sample: Prepare the 15N-labeled DNA in the desired buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The buffer should have low absorbance in the far-UV region.

-

Concentration: The DNA concentration is typically in the range of 5-20 µM.

-

Titration (optional): Prepare a stock solution of the ligand or protein to be titrated into the DNA solution.

2. CD Data Acquisition:

-

Instrument: Use a CD spectropolarimeter.

-

Cuvette: Use a quartz cuvette with a path length of 1 cm or 0.1 cm, depending on the sample concentration and buffer absorbance.

-

Parameters:

-

Wavelength Range: 200-320 nm.

-

Bandwidth: 1.0 nm.

-

Scan Speed: 100 nm/min.

-

Data Pitch: 0.5 nm.

-

Accumulations: 3-5 scans.

-

-

Blanking: Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.

3. Data Analysis:

-

Software: Use the instrument's software for data processing, including baseline subtraction and smoothing.

-

Analysis:

-

Compare the CD spectrum of the DNA sample to reference spectra for known DNA conformations.

-

In a titration experiment, plot the change in ellipticity at a specific wavelength as a function of the titrant concentration to determine binding isotherms and dissociation constants.

-

Correlate the observed global conformational changes with the site-specific information obtained from NMR or MS analysis of the same 15N-labeled DNA.

-

References

- 1. DNA and RNA: NMR studies of conformations and dynamics in solution | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 2. nmr-bio.com [nmr-bio.com]

- 3. people.bu.edu [people.bu.edu]

- 4. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy [mdpi.com]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. 15N NMR study on site-selective binding of metal ions to guanine runs in DNA: a good correlation with HOMO distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements | NIST [nist.gov]

- 9. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Circular dichroism and conformational polymorphism of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Labeling of DNA with 15N Nucleosides: A Detailed Guide for Researchers

Application Notes and Protocols for Quantitative Analysis of DNA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metabolic labeling with stable isotopes has become a powerful tool for quantitatively analyzing dynamic cellular processes. The use of non-radioactive, heavy-isotope-labeled nucleosides, such as those containing ¹⁵N, offers a safe and robust method to track DNA synthesis and cell proliferation. This approach is particularly valuable in fields like oncology, immunology, and regenerative medicine for assessing the efficacy of anti-proliferative drugs, monitoring disease progression, and understanding the fundamental dynamics of tissue growth and repair.

This document provides a comprehensive, step-by-step guide for the metabolic labeling of DNA in cultured cells using ¹⁵N-labeled nucleosides. The protocol covers cell culture and labeling, genomic DNA extraction and purification, enzymatic hydrolysis of DNA, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the incorporation of the stable isotope.

Principle of the Method: